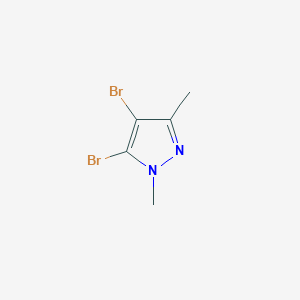

4,5-dibromo-1,3-dimethyl-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

4,5-dibromo-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHDLCOEAHRTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408733 | |

| Record name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-71-8 | |

| Record name | 4,5-Dibromo-1,3-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5744-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 4,5 Dibromo 1,3 Dimethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4,5-dibromo-1,3-dimethyl-1H-pyrazole, analysis of ¹H, ¹³C, and ¹⁵N NMR spectra would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring two distinct signals corresponding to the two methyl groups attached to the pyrazole (B372694) ring. Due to the absence of adjacent protons, these signals would appear as singlets.

Based on the analysis of the analogous 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, which displays signals for the 3-Me and 1-Me groups at δ 2.22 ppm and δ 3.84 ppm respectively in CDCl₃, we can predict the approximate chemical shifts for the title compound. researchgate.net The electron-withdrawing nature of the bromine atoms at the 4 and 5 positions will influence the electron density of the pyrazole ring and, consequently, the chemical shifts of the methyl protons. It is anticipated that the N-methyl (N-CH₃) protons will resonate at a lower field (higher ppm) compared to the C-methyl (C-CH₃) protons due to the direct attachment to the electronegative nitrogen atom.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C-CH₃ | ~2.2-2.4 | Singlet |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected: two for the methyl carbons and three for the pyrazole ring carbons (C-3, C-4, and C-5).

Drawing a parallel with 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, which shows ¹³C NMR signals at δ 14.4 (3-Me), 37.1 (1-Me), 60.8 (C-4), 131.3 (C-5), and 150.4 (C-3) in CDCl₃, we can infer the chemical shifts for the dibromo analogue. researchgate.net The carbons directly bonded to the bromine atoms (C-4 and C-5) are expected to be significantly influenced by the halogen's electronegativity and heavy atom effect. The C-3 and C-5 carbons of the pyrazole ring will likely appear at a lower field compared to the C-4 carbon. The methyl carbons will resonate at a much higher field (lower ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-CH₃ | ~12-15 |

| N-CH₃ | ~35-38 |

| C-4 | ~95-105 |

| C-5 | ~115-125 |

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. For this compound, two distinct ¹⁵N signals are anticipated, corresponding to the N-1 and N-2 atoms.

The ¹⁵N NMR data for 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, which was referenced against external nitromethane, can serve as a guide. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to the nature and position of the substituents on the pyrazole ring. The N-1 atom, being directly bonded to a methyl group, will have a different electronic environment compared to the N-2 atom. The presence of two bromine atoms at positions 4 and 5 will deshield the nitrogen atoms, likely causing their signals to appear at a lower field.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-N, and C-Br bonds, as well as vibrations associated with the pyrazole ring.

By examining the IR data for 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, which exhibits peaks at 2923, 1497, 1350, 1271, 1107, 1053, 1022, and 638 cm⁻¹, we can anticipate the spectral features of the dibromo compound. researchgate.net The C-H stretching vibrations of the methyl groups are expected in the 2900-3000 cm⁻¹ region. The pyrazole ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibrations are generally observed in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~2900-3000 | C-H stretching (methyl groups) |

| ~1400-1600 | Pyrazole ring stretching |

| ~1000-1300 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, this molecular ion peak will exhibit a characteristic isotopic pattern, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous determination of the elemental composition of a molecule. For this compound, this method provides definitive confirmation of its molecular formula, C₅H₆Br₂N₂. In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with very high precision.

The theoretical exact mass of this compound can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This leads to a distinctive M, M+2, and M+4 isotopic cluster for a dibrominated compound, with relative intensities of roughly 1:2:1.

HRMS analysis of the molecular ion peak cluster for this compound would be expected to yield m/z values that closely match the calculated masses for the isotopic combinations. The measured mass for the [M]⁺ ion containing two ⁷⁹Br isotopes would be compared against the calculated value to confirm the elemental formula. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions.

| Isotopic Composition | Calculated Exact Mass (Da) | Expected Relative Intensity (%) |

| C₅H₆⁷⁹Br₂N₂ | 267.8949 | 100.0 |

| C₅H₆⁷⁹Br⁸¹BrN₂ | 269.8928 | 97.2 |

| C₅H₆⁸¹Br₂N₂ | 271.8908 | 47.7 |

This interactive table presents the theoretical high-resolution mass spectrometry data for the molecular ion of this compound, illustrating the expected isotopic pattern.

X-ray Crystallography of Dibrominated Pyrazoles

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, offering detailed insights into molecular structure and intermolecular interactions. While specific crystallographic data for this compound is not widely available, analysis of closely related brominated pyrazole structures provides a strong basis for understanding its solid-state characteristics.

Determination of Molecular Geometry and Conformation

The molecular geometry of pyrazole derivatives is characterized by a five-membered heterocyclic ring. nih.gov X-ray diffraction studies on related compounds, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, confirm the planarity of the pyrazole ring. researchgate.net For this compound, the core pyrazole ring is expected to be essentially planar.

The substituents—two bromine atoms and two methyl groups—will have specific spatial orientations relative to this ring. The C-Br bond lengths are influenced by their position on the ring. The methyl groups attached to the nitrogen (N1) and carbon (C3) atoms will have bond lengths and angles consistent with sp³ and sp² hybridized carbon atoms, respectively. The geometry of the pyrazole ring itself can be slightly distorted by bulky substituents like bromine, affecting endocyclic and exocyclic bond angles. fu-berlin.de For example, steric hindrance between adjacent bromine and methyl groups at the C4 and C5 positions could lead to minor deviations from ideal geometry.

| Parameter | Expected Value / Observation |

| Pyrazole Ring Conformation | Planar |

| C4-Br Bond Length | ~1.85 - 1.90 Å |

| C5-Br Bond Length | ~1.85 - 1.90 Å |

| N1-CH₃ Bond Length | ~1.47 Å |

| C3-CH₃ Bond Length | ~1.50 Å |

| Dihedral Angle (Ring) | ~0° |

This interactive table summarizes the expected molecular geometry parameters for this compound based on data from related structures.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···Br Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. In brominated pyrazoles, several types of interactions are crucial for stabilizing the crystal packing.

π-π Stacking: The aromatic pyrazole ring allows for potential π-π stacking interactions between adjacent molecules. nih.gov These interactions occur when the planar pyrazole rings of two molecules pack in a face-to-face or offset arrangement, with inter-centroid distances typically in the range of 3.3 to 3.8 Å. nih.gov The presence and geometry of π-π stacking are highly dependent on the substituents, which can sterically hinder or electronically modulate the interaction. nih.gov In some substituted pyrazoles, π-π stacking is a dominant feature of the crystal packing. nih.gov

The interplay between these and other weaker forces, such as van der Waals interactions, dictates the final crystal structure, influencing properties like melting point and solubility.

Insights into Solid-State Tautomerism in Brominated Pyrazoles

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where a hydrogen atom can migrate between the two nitrogen atoms of the ring (N1 and N2). nih.gov This equilibrium is highly influenced by the nature and position of substituents, the solvent, and the physical state (solid, liquid, or gas). nih.govresearchgate.net

In the solid state, one tautomer is often predominantly favored. nih.gov X-ray crystallography has been instrumental in determining the preferred tautomeric form in brominated pyrazoles. For instance, studies on 4-bromo-1H-pyrazoles have shown that when a bromine atom is present at the 3(5) position, the 3-bromo tautomer is the one found in the solid state. researchgate.net This preference is guided by factors including intermolecular interactions, such as hydrogen bonding patterns, which stabilize one form over the other in the crystal lattice. nih.govresearchgate.net

The compound this compound, however, does not exhibit this type of annular prototropic tautomerism. The presence of a methyl group on the N1 nitrogen atom "locks" the molecule into a single, fixed tautomeric form. The N1 position is permanently alkylated, preventing the migration of a proton to the N2 position. Therefore, its structure serves as a valuable reference point, representing a fixed constitutional isomer, which helps in the comparative analysis of related pyrazole systems where tautomeric equilibria are possible.

Computational Chemistry and Quantum Mechanical Investigations of 4,5 Dibromo 1,3 Dimethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties.

Optimization of Molecular Structures and Electronic Properties

Table 1: Predicted Geometrical Parameters and Electronic Properties of 4,5-dibromo-1,3-dimethyl-1H-pyrazole (Illustrative)

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.40 |

| C4-C5 | 1.38 |

| C5-N1 | 1.37 |

| C4-Br | 1.88 |

| C5-Br | 1.88 |

| N1-C(methyl) | 1.47 |

| C3-C(methyl) | 1.50 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 111.0 |

| N2-C3-C4 | 106.0 |

| C3-C4-C5 | 108.0 |

| C4-C5-N1 | 107.0 |

| C5-N1-N2 | 108.0 |

| Electronic Properties | |

| Dipole Moment (Debye) | ~2.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: These values are estimations based on DFT calculations for other pyrazole (B372694) derivatives and are for illustrative purposes. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring, particularly the N2 atom, and also influenced by the lone pairs of the bromine atoms. The hydrogen atoms of the methyl groups would exhibit positive potential. This information is critical for understanding intermolecular interactions.

Table 3: Predicted Mulliken Atomic Charges on Key Atoms of this compound (Illustrative)

| Atom | Charge (a.u.) |

| N1 | -0.15 |

| N2 | -0.20 |

| C3 | 0.10 |

| C4 | 0.05 |

| C5 | 0.05 |

| Br (on C4) | -0.08 |

| Br (on C5) | -0.08 |

Note: This data is illustrative and represents a plausible charge distribution based on the known electronic effects of the substituents on a pyrazole ring. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the structure of the compound. For this compound, calculations would predict distinct chemical shifts for the two methyl groups and the carbon atoms of the pyrazole ring, influenced by the electronic effects of the bromine substituents.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C3 | ~145 |

| C4 | ~95 |

| C5 | ~110 |

| N1-CH₃ | ~38 |

| C3-CH₃ | ~14 |

| Proton | Predicted ¹H Chemical Shift (ppm) |

| N1-CH₃ | ~3.8 |

| C3-CH₃ | ~2.3 |

Note: These are estimated chemical shifts based on known substituent effects in pyrazole systems and are for illustrative purposes. researchgate.net

Theoretical Studies on Reactivity and Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be employed to explore the reactivity of molecules and elucidate reaction mechanisms.

Computational Assessment of Electrophilic Substitution Pathways on Pyrazoles

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. unar.ac.id The position of substitution is governed by the electronic properties of the ring and any existing substituents. In the case of 1,3-dimethylpyrazole, electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon. However, in this compound, the C4 position is already substituted. Computational studies on the electrophilic substitution of this compound would likely investigate the relative activation energies for substitution at the remaining available position. Due to the presence of the bromine atoms, which are deactivating but ortho-, para-directing in benzene (B151609) systems, their influence on the pyrazole ring's reactivity would be complex. Theoretical calculations could model the transition states for the attack of an electrophile (e.g., NO₂⁺) and determine the most favorable reaction pathway. It is generally expected that the bromine atoms would deactivate the ring towards electrophilic substitution.

Energetic Analysis of Tautomerism and Proton Transfer in Pyrazoles

Tautomerism is a key characteristic of many pyrazole compounds, significantly influencing their chemical reactivity and biological function. mdpi.com This phenomenon typically involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, known as annular prototropic tautomerism. nih.gov However, in the case of this compound, the nitrogen atom at the N1 position is substituted with a methyl group. This substitution precludes the possibility of conventional annular tautomerism, as there is no proton on the N1 nitrogen to transfer to the N2 nitrogen.

While annular tautomerism is blocked, computational studies on the broader pyrazole class have investigated other potential, albeit less favorable, proton transfer mechanisms.

Intramolecular Proton Transfer: Theoretical calculations have explored the possibility of an intramolecular proton transfer from a nitrogen atom to a carbon atom on the pyrazole ring. These studies, using methods like DFT (B3LYP/6-31G*) and higher levels of theory, consistently show that this process involves a very high activation energy barrier. nih.gov For pyrazoles in general, this barrier is calculated to be in the range of 47.8–55.5 kcal/mol. nih.gov Such a high barrier makes intramolecular proton transfer to a carbon atom a highly unlikely event under normal conditions.

Intermolecular Proton Transfer: The proton exchange in N-unsubstituted pyrazoles is predominantly an intermolecular process, which has a much lower energy barrier (10–14 kcal/mol) compared to the intramolecular pathway. nih.gov This process can be facilitated by self-association of pyrazole molecules or through interactions with solvent molecules. nih.govmdpi.com For this compound, any intermolecular proton transfer would involve the protonation of the basic, pyridine-like N2 atom from an external acidic species, leading to the formation of a pyrazolium (B1228807) cation rather than a neutral tautomer. Computational studies on other pyrazoles have demonstrated that water molecules can significantly lower the energetic barriers for proton transfer by forming stabilizing hydrogen bonds with the nitrogen atoms. nih.gov

The table below summarizes representative calculated energy barriers for proton transfer in generic pyrazole systems, illustrating the high energy cost of intramolecular pathways.

| Transfer Mechanism | System | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Intramolecular (N to C) | 4-substituted pyrazoles | CAM-B3LYP / MP2 | 47.8–55.5 nih.gov |

| Intermolecular | Pyrazole | Not Specified | 10–14 nih.gov |

Modeling of Intermolecular Interactions and Hydrogen Bonding

The structure of the pyrazole ring, with its two adjacent nitrogen atoms, allows it to participate in various intermolecular interactions, most notably hydrogen bonding. mdpi.com These interactions are crucial in determining the solid-state structure and physical properties of pyrazole derivatives. csic.es In this compound, the N1-methylation prevents the molecule from acting as a hydrogen bond donor via a pyrrole-like N-H group. However, the lone pair of electrons on the sp2-hybridized, pyridine-like N2 atom allows it to function as a potent hydrogen bond acceptor. mdpi.comcsic.es

Computational modeling is essential for investigating these noncovalent interactions. Quantum mechanical methods are used to analyze the geometry and energetics of hydrogen bonds and other weaker interactions, such as halogen bonds.

Hydrogen Bonding: this compound can form hydrogen bonds with proton-donating molecules, such as water or alcohols. Theoretical studies on similar pyrazole systems utilize DFT and the Quantum Theory of Atoms in Molecules (QTAIM) to characterize these bonds, identifying bond critical points and quantifying their strength. nih.govrsc.org While this specific compound cannot self-associate through the typical N-H···N hydrogen bonds that lead to dimers and trimers in N-unsubstituted pyrazoles, it can interact with other molecules present in its environment. nih.govmdpi.com

The following table presents typical intermolecular interaction distances found in related pyrazole crystal structures, which are often rationalized and supported by computational models.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound |

| Hydrogen Bond | N-H (Pyrazolium) | Cl⁻ | 2.06 | HacacMePz·HCl nih.gov |

| Hydrogen Bond | N-H (Pyrazolium) | Br⁻ | N/A (Donor-Acceptor: 3.159) | HacacMePz·HBr nih.gov |

| Halogen Bond | C-I | Br⁻ | 3.296 | (H₂acacMePz⁺·Br⁻)₂·(H₂O)₂·TFDIB nih.gov |

| Halogen Bond | C-I | Cl⁻ | 3.165 | Pyrazolium Salt · TFDIB nih.gov |

Chemical Reactivity and Transformations of 4,5 Dibromo 1,3 Dimethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution on the pyrazole (B372694) ring typically occurs at the C4 position, which is the most electron-rich. rrbdavc.orgnih.gov However, in 4,5-dibromo-1,3-dimethyl-1H-pyrazole, the C4 and C5 positions are already substituted with bromine atoms.

Further Halogenation at Unsubstituted Positions

The pyrazole ring of this compound is fully substituted at its carbon atoms (C3-methyl, C4-bromo, C5-bromo), leaving no C-H bonds available for direct electrophilic halogenation on the heterocyclic ring. Therefore, further halogenation at unsubstituted positions on the pyrazole core is not applicable. Any halogenation reactions under forcing conditions would likely occur at the methyl substituents, proceeding through a radical mechanism rather than electrophilic aromatic substitution.

Nitration and Sulfonation Reactions, if Applicable

Similar to halogenation, the absence of a C-H bond on the pyrazole ring and the strong deactivating effect of the two bromine atoms make direct nitration and sulfonation on the ring highly unlikely. Electrophilic attack on pyrazoles generally occurs at the C4 position, which is blocked in this molecule. rrbdavc.orgnih.gov

Nitration of brominated pyrazoles often requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.org Studies on other brominated pyrazoles, such as N-alkyl-4-bromopyrazoles, show that nitration can lead to a mixture of products, including nitration at available C3 or C5 positions and, notably, nitrodebromination (replacement of a bromine atom with a nitro group). publish.csiro.aupublish.csiro.au While not specifically documented for this compound, it is plausible that under severe nitrating conditions, a similar ipso-substitution (nitrodebromination) could occur at either the C4 or C5 position rather than substitution at a new position. However, such reactions are generally complex and can result in multiple products. publish.csiro.aupublish.csiro.au

Nucleophilic Substitution Reactions

Substitution of Bromine Atoms as Leaving Groups

The bromine atoms at the C4 and C5 positions of the pyrazole ring can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. nih.gov Although the pyrazole ring itself is electron-rich, the cumulative electron-withdrawing inductive effect of the two bromine atoms can facilitate the displacement of one or both bromine atoms by strong nucleophiles.

While specific studies detailing the nucleophilic substitution reactions of this compound are not extensively documented, the reactivity can be inferred from similar dihalogenated heterocyclic systems. researchgate.net Reactions with nucleophiles such as amines, alkoxides, or thiolates could potentially lead to mono- or di-substituted products, depending on the reaction conditions (e.g., temperature, stoichiometry of the nucleophile). For instance, the reaction of this compound with a nucleophile (Nu-) could proceed as follows:

Mono-substitution: C₅H₆Br₂N₂ + Nu⁻ → C₅H₆BrN₂Nu + Br⁻

Di-substitution: C₅H₆Br₂N₂ + 2Nu⁻ → C₅H₆N₂(Nu)₂ + 2Br⁻

The regioselectivity of the first substitution (at C4 vs. C5) would depend on the subtle electronic differences between the two positions and the nature of the nucleophile.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in this compound are well-suited for participation in metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org This reaction is widely used to form C-C bonds and is highly applicable to brominated pyrazoles. nih.govrsc.orgnih.gov The this compound can serve as a substrate for single or double Suzuki-Miyaura couplings, allowing for the sequential or simultaneous introduction of two different or identical aryl or vinyl groups.

The general catalytic cycle involves three main steps: oxidative addition of the bromopyrazole to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govresearchgate.net

Depending on the stoichiometry of the boronic acid and the reaction conditions, either mono- or diarylated products can be obtained. Selective mono-arylation can often be achieved by using a slight excess of the pyrazole substrate or carefully controlling the reaction time and temperature.

Below is an interactive table summarizing typical conditions used for Suzuki-Miyaura coupling reactions involving various brominated pyrazoles, which are applicable to this compound.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral part of catalyst) | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O or Toluene (B28343) | 80-110 | Aryl- and heteroarylboronic acids | nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Aryl- and heteroarylboronic acids | nih.gov |

| XPhos Pd G2 | XPhos (integral part of precatalyst) | K₃PO₄ or K₂CO₃ | Dioxane/H₂O or THF | 60-100 | Electron-rich/deficient or sterically demanding boronic acids | rsc.org |

| PdCl₂(dppf) | dppf (integral part of catalyst) | K₂CO₃ | DMF or Dioxane | 80-100 | Arylboronic acids | nih.gov |

Stille Coupling and Other Transition Metal-Catalyzed Cross-Couplings

The carbon-bromine bonds at the C4 and C5 positions of this compound serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. Among these, the Stille and Suzuki-Miyaura couplings are powerful and widely utilized methods for forming C-C bonds. wikipedia.orgnih.gov

The Stille reaction involves the coupling of an organostannane reagent with an organic halide, catalyzed by a palladium complex. wikipedia.org The general mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgresearchgate.net While specific studies on this compound are not extensively detailed in the available literature, the reactivity of brominated pyrazoles in such couplings is well-established. For these reactions, catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly employed in solvents like toluene or DMF at elevated temperatures. The choice of organostannane (R-SnBu₃) allows for the introduction of a wide variety of alkyl, alkenyl, aryl, or heteroaryl groups.

Similarly, the Suzuki-Miyaura coupling, which utilizes an organoboron reagent (typically a boronic acid or its ester) in the presence of a palladium catalyst and a base, is a highly effective method for functionalizing bromopyrazoles. rsc.orgnih.gov This reaction is often favored due to the lower toxicity and greater stability of organoboron reagents compared to organostannanes. nih.gov The successful Suzuki coupling of various bromo-indazoles and bromo-pyrazoles with aryl and heteroaryl boronic acids demonstrates the utility of this approach for creating complex biaryl structures. rsc.orgnih.gov For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been achieved using the XPhos Pd G2 precatalyst, highlighting the feasibility of such transformations on substituted pyrazole rings. rsc.org

The following table summarizes representative conditions for transition metal-catalyzed cross-coupling reactions on analogous brominated heterocyclic systems.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Precatalyst | Base/Additive | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|---|---|

| Stille Coupling | Aryl Bromide | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | LiCl (optional) | Toluene or DMF | 80-110 °C | Aryl-Vinyl Compound |

| Suzuki Coupling | 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl Boronic Acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | Heating | 4-Aryl/Heteroaryl-3,5-dinitropyrazole rsc.org |

| Suzuki Coupling | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Heating | 5-(Pyrrol-2-yl)indazole nih.gov |

| Suzuki Coupling | 4-Iodo-1-aryl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 4-Phenyl-1-aryl-3-CF₃-pyrazole nih.gov |

Regioselective Functionalization of Polyhalogenated Pyrazoles

In polyhalogenated systems like this compound, the potential exists for regioselective functionalization, wherein one bromine atom reacts preferentially over the other. This selectivity is governed by differences in the electronic and steric environments of the C4 and C5 positions. The C5 position is adjacent to the N1-methyl group, while the C4 position is flanked by the C3-methyl group and the C5-bromo substituent. These subtle electronic and steric differences can be exploited to achieve selective substitution.

While specific studies detailing the regioselective functionalization of this compound are scarce, research on other polyhalogenated pyrazoles and related heterocycles provides valuable insights. nih.govresearchgate.net For instance, in the functionalization of tribromopyrazoles, site-selectivity in Suzuki-Miyaura reactions has been demonstrated, allowing for the programmed synthesis of tri- and di-substituted products. This selectivity is often controlled by the choice of catalyst, ligands, and reaction conditions, which can differentiate between the electronic properties of the various C-Br bonds.

Methods to achieve regioselectivity include:

Palladium-Catalyzed Cross-Coupling: By carefully tuning the reaction conditions (e.g., catalyst, temperature, reaction time), it is often possible to achieve monosubstitution. The more electronically deficient or less sterically hindered C-Br bond typically reacts first.

Halogen-Metal Exchange: The use of organolithium or magnesium reagents at low temperatures can facilitate a selective bromine-lithium or bromine-magnesium exchange. The resulting organometallic intermediate can then be trapped with an electrophile. The selectivity of this exchange is dictated by the relative acidity of the protons that would be formed upon exchange or by kinetic factors. For example, in some 1-aryl-3-CF₃-pyrazoles, treatment with n-BuLi followed by iodine selectively yields the 5-iodo derivative. nih.gov

The differential reactivity allows for a stepwise functionalization approach, where one bromine atom is replaced via a cross-coupling reaction, leaving the second available for a subsequent, different transformation. This strategy opens a pathway to a wide array of polysubstituted pyrazoles with distinct functionalities at the C4 and C5 positions.

| Substrate Type | Reagents & Conditions | Position of Functionalization | Outcome |

|---|---|---|---|

| 1-Aryl-3-CF₃-pyrazole | 1. n-BuLi, THF, -78 °C 2. I₂ | C5 | Exclusive formation of the 5-iodo derivative via lithiation. nih.gov |

| 1-Aryl-3-CF₃-pyrazole | I₂, Ceric Ammonium Nitrate (CAN), MeCN | C4 | Highly regioselective formation of the 4-iodo derivative. nih.gov |

| Poly-brominated Pyrroles/Pyrazoles | Pd-Catalyst, Boronic Acid, Base (Controlled Stoichiometry) | Most reactive C-Br bond | Selective mono-arylation via Suzuki-Miyaura coupling. researchgate.net |

Reactions Involving Alkylation and Acylation of Nitrogen Atoms

In the this compound molecule, the N1 position is already substituted with a methyl group. Therefore, typical N-alkylation or N-acylation reactions that occur on NH-pyrazoles are not possible. However, the lone pair of electrons on the N2 nitrogen atom remains available for reaction with electrophiles, leading to the formation of quaternary pyrazolium (B1228807) salts. researchgate.net

This reaction, known as quaternization, is typically achieved by treating the N-methylpyrazole with a suitable alkylating agent. publish.csiro.au The reactivity of the N2 atom is influenced by steric hindrance from the adjacent N1-methyl and C3-methyl groups. The reaction is usually performed by heating the N-alkylpyrazole with an alkylating agent like an alkyl halide or a dialkyl sulfate, sometimes in a polar aprotic solvent or under neat conditions. researchgate.netpublish.csiro.augoogle.com Common alkylating agents include methyl iodide, dimethyl sulfate, and benzyl (B1604629) bromide. publish.csiro.augoogle.com The products are ionic pyrazolium salts, which have different physical and chemical properties compared to the neutral pyrazole precursor.

The formation of these quaternary salts can be a useful synthetic strategy, as the positive charge on the pyrazolium ring can alter the reactivity of the other substituents or impart specific physical properties, such as increased solubility.

| Substrate | Alkylating Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| N-Methylpyrazole | Methyl Iodide | Dimethyl Sulphoxide | 33 °C | 1,2-Dimethylpyrazolium Iodide publish.csiro.au |

| N-Methylpyrazole | Dimethyl Sulfate | Neat or Solvent | Mild Heating | 1,2-Dimethylpyrazolium Methylsulfate publish.csiro.au |

| 3,5-Dimethyl-1-hexadecyl-pyrazole | Benzyl Bromide | Sulfolane | 100 °C, 11 hrs | 2-Benzyl-3,5-dimethyl-1-hexadecyl-pyrazolium Bromide google.com |

| 3,5-Dimethyl-1-hexadecyl-pyrazole | Allyl Bromide | Sulfolane | 80 °C, 24 hrs | 2-Allyl-3,5-dimethyl-1-hexadecyl-pyrazolium Bromide google.com |

Applications in Advanced Organic Synthesis and Materials Science

Role as Building Blocks for Complex Pyrazole (B372694) Derivatives

The dibrominated pyrazole scaffold is a valuable starting point for creating more elaborate pyrazole-containing molecules through controlled, stepwise reactions. The differential reactivity of the C4 and C5 positions allows for the sequential introduction of various functional groups.

Synthesis of Polysubstituted Pyrazoles with High Regiocontrol

The bromine atoms at the 4- and 5-positions of the pyrazole ring act as versatile handles for introducing molecular diversity with a high degree of regiochemical control. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose. Methodologies like the Suzuki-Miyaura and Sonogashira reactions allow for the selective substitution of the bromine atoms with a wide range of aryl, heteroaryl, or alkynyl groups. nih.govrsc.org

For instance, studies on similar bromo-pyrazoles have demonstrated that palladium-catalyzed cross-coupling is a powerful tool for creating C-C bonds at specific positions. rsc.org The process typically involves the reaction of the bromo-pyrazole with a boronic acid or alkyne in the presence of a palladium catalyst. The choice of reaction conditions, ligands, and the specific palladium precatalyst can be optimized to achieve high yields and selectivity for either mono- or di-substitution, affording complex, polysubstituted pyrazole derivatives that would be difficult to access through other synthetic routes. nih.gov This regioselectivity is crucial in the synthesis of pharmacologically active molecules where precise substituent placement is essential for biological activity.

Table 1: Key Cross-Coupling Reactions for Pyrazole Functionalization

| Reaction Type | Reactants | Catalyst Example | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Bromo-pyrazole + Boronic Acid | Pd(PPh₃)₄ | C-C (Aryl/Vinyl) |

| Sonogashira | Bromo-pyrazole + Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-C (Alkynyl) |

Scaffold for Heterocycle Fusion and Diversification

The 4,5-dibromo-1,3-dimethyl-1H-pyrazole core provides an excellent platform for the construction of fused heterocyclic systems. The two adjacent bromine atoms can participate in annulation reactions, where a new ring is built onto the pyrazole scaffold. This strategy is employed to synthesize a variety of bicyclic and polycyclic heteroaromatic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.netrsc.org

For example, synthetic strategies involving intramolecular cyclization of substituents introduced at the 4- and 5-positions can lead to the formation of pyrazolo-fused systems. Research on related 4-bromo-3,5-dimethylpyrazole has shown its utility in synthesizing more complex structures like 1,3-thiazoline pyrazole derivatives. nih.govmdpi.com By analogy, the dibromo- nature of this compound offers the potential for double cyclization reactions, enabling the creation of novel and complex fused pyrazole architectures. Tandem reactions, where multiple bond-forming events occur in a single pot, are often utilized to build these fused systems efficiently. nih.gov

Precursors for Functional Materials and Dyes

Pyrazole derivatives are integral components in the design of functional organic materials, including dyes, due to their unique electronic properties and thermal stability. The this compound molecule is a valuable precursor in this area, as the bromine atoms can be replaced with chromophoric or electronically active groups to tune the material's properties.

A patent for synthesizing hair dyes highlights the use of related 3,5-dibromo-4-nitropyrazoles as key intermediates for producing 4,5-diaminopyrazole derivatives, which function as dye precursors. google.com This demonstrates the industrial relevance of brominated pyrazoles in the dye industry. Furthermore, dibrominated electron-deficient heterocyclic compounds are recognized as important building blocks for organic dyes and materials used in photovoltaic applications, such as dye-sensitized solar cells. mdpi.com The introduction of donor and acceptor groups onto the pyrazole core via substitution of the bromine atoms allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls its absorption and emission characteristics.

Ligand Synthesis for Catalysis

The nitrogen atoms in the pyrazole ring are excellent donors for coordinating with transition metals, making pyrazole derivatives highly effective ligands in catalysis.

Development of Pyrazole-based Ligands for Transition Metal Catalysis

A vast number of pyrazole-based ligands have been developed for use in homogeneous catalysis. researchgate.net These ligands, often chelating, can be readily synthesized and structurally modified to fine-tune the properties of the resulting metal complex. researchgate.net For instance, pyrazole-tethered phosphine (B1218219) ligands have been successfully employed in palladium-catalyzed Suzuki coupling and amination reactions. researchgate.netumich.edu Similarly, "scorpionate" ligands, such as tris(pyrazolyl)borates, are tridentate ligands that form stable complexes with a variety of transition metals, finding use in diverse catalytic transformations. jcsp.org.pk The this compound can be incorporated into these ligand frameworks, offering a route to new catalytic systems.

Influence of Dibromo-substitution on Ligand Properties and Catalytic Efficiency

The presence of two bromine atoms on the pyrazole ring significantly influences the electronic and steric properties of the resulting ligand, which in turn affects the performance of the metal catalyst.

Electronic Effects: Bromine is an electron-withdrawing group. The two bromine atoms at the 4- and 5-positions decrease the electron density on the pyrazole ring. This reduces the basicity and electron-donating ability of the coordinating nitrogen atom. A less electron-donating ligand can make the coordinated metal center more Lewis acidic, which can alter the catalytic activity, potentially enhancing reactivity in certain steps of a catalytic cycle (e.g., oxidative addition) or inhibiting others. The ability to tune the electronic properties of the ligand by varying substituents is crucial for optimizing catalytic performance. researchgate.net

Steric Effects: The bromine atoms also introduce steric bulk around the metal center. This steric hindrance can influence the substrate scope of the catalyst, favor specific reaction pathways, and affect the stability of the catalytic species. In some cases, increased steric bulk can promote the reductive elimination step in cross-coupling reactions, leading to higher catalytic turnover. The strategic placement of bulky substituents is a key design principle in the development of high-performance catalysts. researchgate.net

By modifying or replacing the bromine atoms, chemists can systematically tune these electronic and steric parameters to develop tailored catalysts for specific applications.

常见问题

Q. What are the common synthetic routes for preparing 4,5-dibromo-1,3-dimethyl-1H-pyrazole?

The synthesis typically involves halogenation and alkylation steps. For example, bromination of 1,3-dimethyl-1H-pyrazole using bromine sources under controlled conditions yields the dibrominated product. Intermediate steps may include nitration (e.g., 3,5-dibromo-4-nitro-1H-pyrazole as a precursor) followed by methylation using NaH and methyl iodide in DMF . Optimization of reaction time (e.g., 18-hour reflux) and solvent selection (e.g., DMSO or DMF) is critical for yield improvement .

Q. How is the purity and structural integrity of this compound verified?

Purity is assessed via HPLC (≥95% purity threshold) and melting point analysis. Structural confirmation employs H/C NMR for functional group identification and X-ray crystallography for absolute configuration determination. For instance, single-crystal X-ray studies (e.g., data-to-parameter ratio = 12.7, R factor = 0.024) resolve bond lengths and dihedral angles .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound under reflux conditions?

- Solvent Selection : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates.

- Reaction Time : Extended reflux (18–24 hours) ensures complete bromination, but shorter durations may reduce side products.

- Purification : Recrystallization using ethanol-water mixtures improves purity (e.g., 65% yield with m.p. 141–143°C) .

- Catalyst Use : NaH facilitates methylation by deprotonating the pyrazole ring .

Q. How can computational tools predict feasible synthetic pathways for pyrazole derivatives?

Databases like REAXYS and PISTACHIO enable retrosynthetic analysis by identifying precursor molecules and reaction templates. For example, scoring algorithms prioritize routes with high plausibility (threshold >0.01) and leverage historical data (e.g., Vilsmeier–Haack reactions for aldehyde functionalization) .

Q. What in vitro assays assess the cytotoxic potential of this compound?

- MTT Assay : Measures mitochondrial activity via 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide reduction.

- LDH Assay : Quantifies membrane integrity by detecting lactate dehydrogenase release.

- Oxidative Stress : Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) assays evaluate redox imbalance in cell models .

Q. How to resolve contradictions in biological activity data across studies?

- Replicate Assays : Use standardized protocols (e.g., cell line consistency, passage number control).

- Dose-Response Curves : Establish EC/IC values to compare potency.

- Multi-Model Validation : Test across bacterial, mammalian, and enzymatic systems to confirm target specificity .

Q. What is the role of X-ray crystallography in confirming the structure of halogenated pyrazoles?

X-ray diffraction resolves stereoelectronic effects of bromine substituents. For example, dihedral angles between fluorophenyl groups (66.34°) and pyrazole rings (11.50°) reveal steric and electronic interactions. C–H⋯π stacking (≤3.5 Å) further stabilizes crystal packing .

Q. How to evaluate the impact of bromine substituents on pyrazole reactivity?

- Electrophilic Substitution : Bromine’s electron-withdrawing effect directs further functionalization (e.g., para/ortho positions in aryl rings).

- Cross-Coupling : Suzuki-Miyaura reactions exploit C–Br bonds for biaryl synthesis.

- Stability Studies : Compare decomposition rates under thermal/UV stress vs. non-halogenated analogs .

Q. What methods analyze oxidative stress effects induced by pyrazole compounds?

- TAC Measurement : Uses colorimetric assays (e.g., ABTS radical scavenging).

- TOS Quantification : Detects lipid peroxidation via malondialdehyde (MDA) levels.

- Gene Expression : qPCR for antioxidant enzymes (e.g., SOD, CAT) .

Q. Tables

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| X-ray Crystallography | Structural confirmation | R factor <0.05, data-to-parameter ratio >10 |

| MTT Assay | Cytotoxicity screening | IC values (µM) |

| HPLC | Purity assessment | Retention time, peak area ≥95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。